molecular formula C14H10O10Zn B3285286 Gallic acid, zinc salt, basic CAS No. 8006-22-2

Gallic acid, zinc salt, basic

Cat. No.: B3285286
CAS No.: 8006-22-2
M. Wt: 403.6 g/mol
InChI Key: RKSNLJBWLIWZID-UHFFFAOYSA-L
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Description

Gallic acid, zinc salt, basic is a compound derived from gallic acid, a naturally occurring phenolic acid found in various plants, fruits, and foods. Gallic acid is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The zinc salt of gallic acid combines the beneficial properties of both gallic acid and zinc, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gallic acid, zinc salt, basic typically involves the reaction of gallic acid with zinc salts under controlled conditions. One common method is to dissolve gallic acid in a suitable solvent, such as water or ethanol, and then add a zinc salt, such as zinc chloride or zinc sulfate. The reaction mixture is stirred and heated to facilitate the formation of the zinc salt of gallic acid. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of hydrolytic enzymes to break down tannic acid, a precursor to gallic acid. The resulting gallic acid is then reacted with zinc salts in large reactors under controlled temperature and pH conditions to produce the zinc salt. The product is then purified and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Gallic acid, zinc salt, basic undergoes various chemical reactions, including:

    Oxidation: Gallic acid can be oxidized to form quinones and other oxidation products.

    Reduction: The compound can be reduced to form dihydroxybenzoic acids.

    Substitution: Gallic acid can undergo substitution reactions, such as esterification and etherification, to form esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic or basic catalysts are often used to facilitate esterification and etherification reactions.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydroxybenzoic acids.

    Substitution: Esters and ethers of gallic acid.

Scientific Research Applications

Gallic acid, zinc salt, basic has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: Studied for its antioxidant and antimicrobial properties, which can be beneficial in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of inks, dyes, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of gallic acid, zinc salt, basic involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects. The zinc component enhances the compound’s antimicrobial properties by disrupting microbial cell membranes and inhibiting enzyme activity.

Comparison with Similar Compounds

Gallic acid, zinc salt, basic can be compared with other similar compounds, such as:

    Ellagic acid: Another phenolic acid with antioxidant properties, but with a different molecular structure.

    Tannic acid: A polyphenolic compound that can be hydrolyzed to produce gallic acid.

    Propyl gallate: An ester of gallic acid used as an antioxidant in food and cosmetic products.

The uniqueness of this compound lies in its combination of the beneficial properties of both gallic acid and zinc, making it a versatile compound with a wide range of applications.

Properties

IUPAC Name

zinc;4-carboxy-2,6-dihydroxyphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O5.Zn/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSNLJBWLIWZID-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O10Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230055
Record name Gallic acid, zinc salt, basic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8006-22-2
Record name Gallic acid, zinc salt, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallic acid, zinc salt, basic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallic acid, zinc salt, basic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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